molecular formula C14H28O6 B116132 Octyl-beta-D-glucopyranoside CAS No. 144388-20-5

Octyl-beta-D-glucopyranoside

Cat. No.: B116132
CAS No.: 144388-20-5
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl-beta-D-glucopyranoside: is a non-ionic detergent widely used in biochemical and biotechnological applications. It is particularly effective in solubilizing membrane-bound proteins while maintaining their native state. This compound is known for its well-defined chemical structure, small uniform micelles, and high water solubility, making it superior to many other non-ionic detergents for membrane solubilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octyl beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. The reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to obtain octyl beta-D-glucopyranoside .

Industrial Production Methods: In industrial settings, the synthesis of octyl beta-D-glucopyranoside can also be achieved through enzymatic methods. For instance, the use of engineered beta-glucosidase in organic solvents and ionic liquids has been shown to produce high yields of octyl beta-D-glucopyranoside .

Chemical Reactions Analysis

Types of Reactions: Octyl-beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. These reactions are catalyzed by beta-glucosidase enzymes under mild conditions .

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and beta-glucosidase enzymes.

    Transglucosylation: Involves glucose and fatty alcohols in the presence of beta-glucosidase enzymes.

Major Products:

Mechanism of Action

Octyl-beta-D-glucopyranoside exerts its effects by interacting with the lipid bilayer of membranes. It forms micelles that solubilize membrane proteins, maintaining their native state. The compound’s high critical micelle concentration allows for easy removal by dialysis, making it advantageous for membrane protein studies .

Comparison with Similar Compounds

  • Decyl beta-D-glucopyranoside
  • Nonyl beta-D-glucopyranoside
  • Dodecyl beta-D-maltoside

Uniqueness: Octyl-beta-D-glucopyranoside is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its high water solubility and well-defined micelle structure further enhance its utility in biochemical applications .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
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InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
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Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
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Molecular Formula

C14H28O6
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DSSTOX Substance ID

DTXSID6042234
Record name Octyl beta-D-glucopyranoside
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Molecular Weight

292.37 g/mol
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Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name n-Octyl-beta-D-glucoside
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CAS No.

29836-26-8, 41444-50-2
Record name Octyl β-D-glucopyranoside
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Record name Octyl-beta-D-glucoside
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Record name Octyl beta-D-glucopyranoside
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Record name Octyl glucoside
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Record name 1-O-octyl-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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